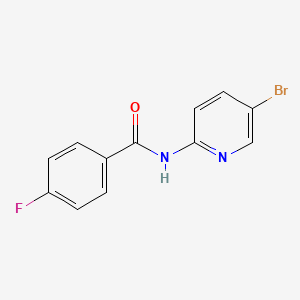

N-(5-bromopyridin-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

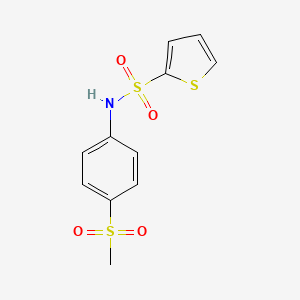

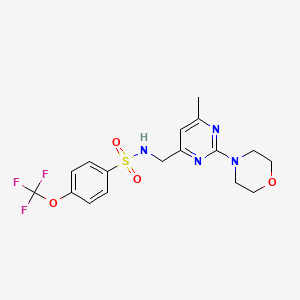

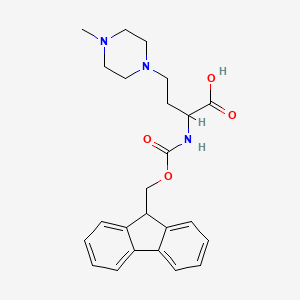

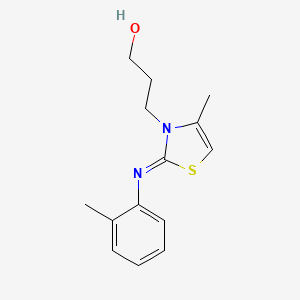

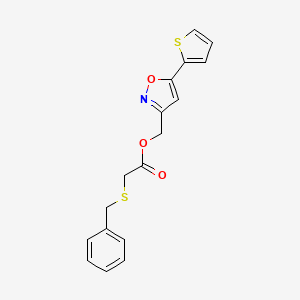

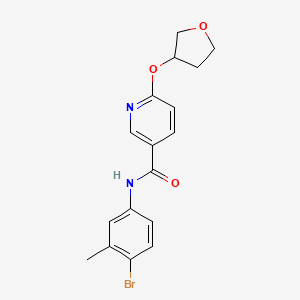

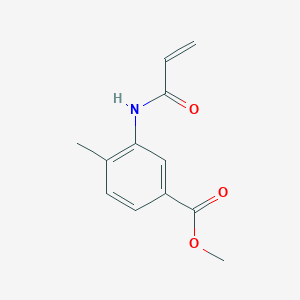

“N-(5-bromopyridin-2-yl)-4-fluorobenzamide” is likely a chemical compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding amine (in this case, 5-bromopyridin-2-ylamine) with the appropriate carboxylic acid or its derivative (in this case, 4-fluorobenzoic acid or a derivative thereof) .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring substituted at the 2-position with a bromine atom and an amide group, and a benzene ring substituted at the 4-position with a fluorine atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Amide derivatives, including compounds structurally related to N-(5-bromopyridin-2-yl)-4-fluorobenzamide, have been synthesized for potential antiociceptive (pain-relieving) and antimicrobial activities. Such compounds were evaluated using models like the hotplate and tail-immersion tests, indicating significant activity in some cases, though the focus was not directly on this compound itself (Koçyiğit-Kaymakçıoğlu et al., 2008).

Radiochemical Applications

- Research into radioiodinated ligands for serotonin-5HT2 receptors, which are promising tracers for gamma-emission tomography, suggests a potential research avenue for this compound in imaging and diagnostic applications. These studies involve the synthesis and evaluation of radioiodinated compounds for their affinity and selectivity towards specific receptors (Mertens et al., 1994).

Antimicrobial and Antifungal Activities

- Novel amide derivatives, similar to the compound of interest, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research indicates the potential for such compounds to be developed into antimicrobial agents, depending on their specific structural features and activity profiles (Babu et al., 2015).

Crystal Engineering

- Studies on crystal engineering with hydrogen and halogen bonds involve compounds that share structural motifs with this compound. These investigations provide insights into the potential for designing new materials and molecular architectures based on such compounds (Saha et al., 2005).

Medicinal Chemistry

- Research into sigma receptors and the synthesis of related compounds for PET imaging suggests a potential medicinal application of this compound in the development of diagnostic tools or therapeutic agents, highlighting the importance of structural analogs in drug discovery (Shiue et al., 1997).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins, such as the genome polyprotein in hepatitis c virus genotype 1b and the Gag-Pol polyprotein . These proteins play crucial roles in the replication and assembly of viral particles.

Mode of Action

This could potentially inhibit the replication and assembly of viral particles .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSBBQFAYGEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)